4-methyl-N-(3-morpholin-4-ylpropyl)-3-morpholin-4-ylsulfonylbenzamide
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Overview
Description
4-methyl-N-(3-morpholin-4-ylpropyl)-3-morpholin-4-ylsulfonylbenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core with morpholine and sulfonyl functional groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(3-morpholin-4-ylpropyl)-3-morpholin-4-ylsulfonylbenzamide typically involves multiple steps, starting with the preparation of the benzamide core. The introduction of the morpholine and sulfonyl groups is achieved through nucleophilic substitution reactions. Common reagents used in these reactions include morpholine, sulfonyl chlorides, and various catalysts to facilitate the reaction under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-(3-morpholin-4-ylpropyl)-3-morpholin-4-ylsulfonylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different chemical properties.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents onto the benzamide core or the morpholine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
4-methyl-N-(3-morpholin-4-ylpropyl)-3-morpholin-4-ylsulfonylbenzamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be employed in biochemical assays to study enzyme activity or protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-methyl-N-(3-morpholin-4-ylpropyl)-3-morpholin-4-ylsulfonylbenzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups enable it to form specific interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine
- 4-methyl-N-(3-morpholin-4-ylpropyl)cyclohexan-1-amine
Uniqueness
Compared to similar compounds, 4-methyl-N-(3-morpholin-4-ylpropyl)-3-morpholin-4-ylsulfonylbenzamide stands out due to its unique combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific research applications and industrial uses.
Properties
IUPAC Name |
4-methyl-N-(3-morpholin-4-ylpropyl)-3-morpholin-4-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O5S/c1-16-3-4-17(15-18(16)28(24,25)22-9-13-27-14-10-22)19(23)20-5-2-6-21-7-11-26-12-8-21/h3-4,15H,2,5-14H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REKQFBAKOSSKCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCCCN2CCOCC2)S(=O)(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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